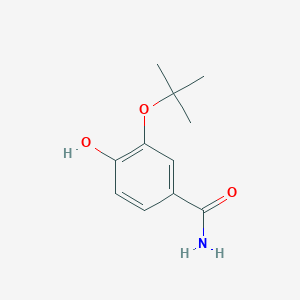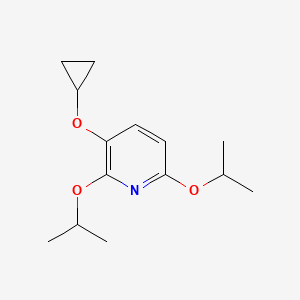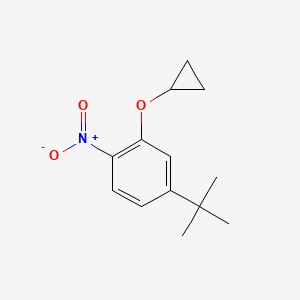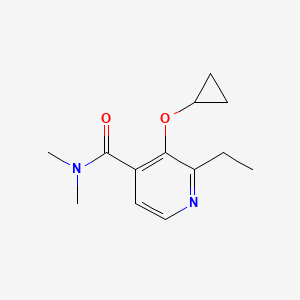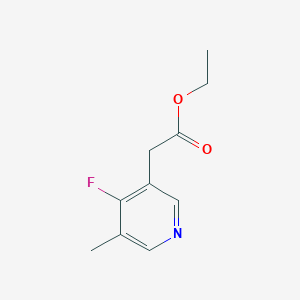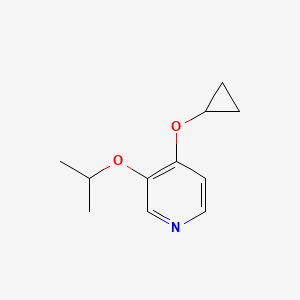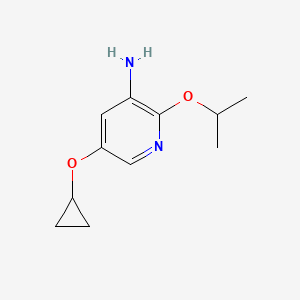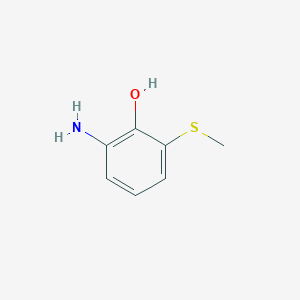![molecular formula C7H6F4N2 B14839474 [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine: is a fluorinated pyridine derivative This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 4-iodobenzene, followed by further functionalization to introduce the amine group . Another approach involves the use of fluorinating reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) to achieve selective fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, is common in large-scale production. These methods ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Amination Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated pyridines are known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability .
Mecanismo De Acción
The mechanism of action of [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to increased potency and selectivity . The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
2-Fluoro-4-(trifluoromethyl)pyridine: A closely related compound with a different position of the fluorine atom.
6-(Trifluoromethyl)-2-pyridinamine: A compound with similar functional groups but different structural arrangement.
Uniqueness: [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Propiedades
Fórmula molecular |
C7H6F4N2 |
|---|---|
Peso molecular |
194.13 g/mol |
Nombre IUPAC |
[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6F4N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 |
Clave InChI |
TXTPSGBXCQCNOL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CN)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


